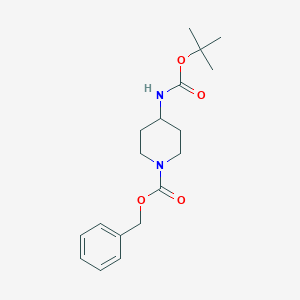
2-(2-Methylpiperidin-1-YL)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpiperidin-1-YL)ethanol is a chemical compound with the molecular formula C8H17NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(2-Methylpiperidin-1-YL)ethanol is represented by the linear formula C8H17NO . The InChI code for this compound is 1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3 .Physical And Chemical Properties Analysis
2-(2-Methylpiperidin-1-YL)ethanol is a liquid at room temperature . Its molecular weight is 143.23 g/mol .Applications De Recherche Scientifique
Pharmacology
Scientific Field
Pharmacology
Application Summary
In pharmacology, 2-(2-Methylpiperidin-1-YL)ethanol is explored for its potential as a building block in the synthesis of piperidine derivatives, which are prevalent in numerous pharmaceuticals .
Methods of Application
Researchers utilize synthetic pathways to incorporate 2-(2-Methylpiperidin-1-YL)ethanol into larger, more complex molecules. Techniques such as hydrogenation, cyclization, and multicomponent reactions are employed .
Results and Outcomes
The outcomes include the successful synthesis of various piperidine derivatives with potential pharmacological activities. These compounds are then subjected to biological evaluation to determine their efficacy as drugs .
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
2-(2-Methylpiperidin-1-YL)ethanol serves as a versatile intermediate in organic synthesis, particularly in the formation of complex organic compounds and functional groups .
Methods of Application
It is used in reactions such as ether formation, elimination to form alkenes, and conversion to alkyl halides. The compound’s reactivity is harnessed through controlled reaction conditions .
.
Analytical Chemistry
Scientific Field
Analytical Chemistry
Methods of Application
Techniques such as chromatography and spectroscopy are used to analyze the presence and quantity of 2-(2-Methylpiperidin-1-YL)ethanol in mixtures .
Results and Outcomes
The analyses provide accurate measurements of the compound, which are crucial for the precise formulation of chemical products and research samples .
Biochemistry
Scientific Field
Biochemistry
Application Summary
In biochemistry, this compound is investigated for its role in proteomics research, potentially affecting protein interactions and functions .
Methods of Application
Biochemical assays and protein binding studies are conducted to observe the interaction of 2-(2-Methylpiperidin-1-YL)ethanol with various proteins .
Results and Outcomes
The studies may reveal insights into the compound’s influence on protein behavior, which could lead to new understandings of biological processes .
Materials Science
Scientific Field
Materials Science
Application Summary
In materials science, 2-(2-Methylpiperidin-1-YL)ethanol is investigated for its role in the development of new materials, such as polymers and coatings, which require specific molecular structures for desired properties .
Results and Outcomes
The research leads to the creation of materials with unique characteristics, such as increased durability, flexibility, or thermal stability. These materials have potential applications in various industries .
Environmental Science
Scientific Field
Environmental Science
Application Summary
2-(2-Methylpiperidin-1-YL)ethanol is utilized in environmental science to study its biodegradation and environmental impact, particularly in water and soil systems .
Methods of Application
Environmental sampling and analytical methods like gas chromatography-mass spectrometry (GC-MS) are used to detect and quantify the compound in environmental samples .
Results and Outcomes
The studies provide data on the compound’s persistence and breakdown products, which are essential for assessing its environmental safety and regulatory compliance .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-methylpiperidin-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAIISPCCJPFDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504347 |
Source


|
| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperidin-1-YL)ethanol | |
CAS RN |
17719-74-3 |
Source


|
| Record name | 2-(2-Methylpiperidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)


![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)





